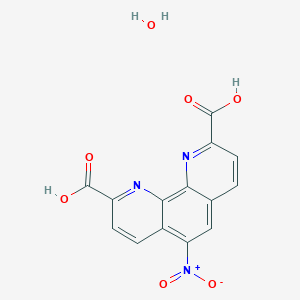

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate is a complex organic compound with the molecular formula C14H7N3O6·xH2O. This compound is known for its unique structural properties and has been widely studied for its applications in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate typically involves the nitration of 1,10-phenanthroline-2,9-dicarboxylic acid. This process is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed in an acidic medium to ensure the proper introduction of the nitro group at the desired position on the phenanthroline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid.

Substitution: Formation of various substituted phenanthroline derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate is widely used as a ligand in coordination chemistry. Its complexes with transition metals are utilized in various analytical techniques:

- Redox Titrations : It forms stable complexes with metals such as iron and copper, which can be used in redox titrations to determine metal concentrations in solutions. This application is crucial for environmental monitoring and quality control in industrial processes .

Electroplating

The compound has been incorporated into electroplating processes as a complexing agent for indium deposition. It helps achieve uniform and smooth metal layers on substrates like semiconductor wafers:

- Indium Electroplating : Research indicates that using 5-Nitro-1,10-phenanthroline in indium electroplating compositions enhances the quality of the deposited layers by reducing surface roughness and voids . This application is significant for the electronics industry where high-quality metal coatings are essential.

Biochemical Research

In biochemistry, the compound's ability to form chelates with metal ions makes it useful for studying enzyme mechanisms and metal ion transport:

- Metal Ion Chelation Studies : Studies have shown that 5-Nitro-1,10-phenanthroline can effectively bind to metal ions like copper and zinc, which are vital for various biological processes. This property is leveraged in research to understand enzyme activities and metal ion regulation within biological systems .

Case Study 1: Redox Titration of Iron

A study conducted on the use of 5-Nitro-1,10-phenanthroline for determining iron concentrations involved preparing a series of solutions with known iron concentrations. The compound was added to form a colored complex that could be quantified spectrophotometrically.

| Iron Concentration (mg/L) | Absorbance at 510 nm |

|---|---|

| 0 | 0 |

| 10 | 0.15 |

| 20 | 0.30 |

| 50 | 0.75 |

The results demonstrated a linear relationship between iron concentration and absorbance, confirming the compound's utility in analytical chemistry.

Case Study 2: Indium Electroplating Efficiency

In an experimental setup for indium electroplating using solutions containing varying concentrations of 5-Nitro-1,10-phenanthroline, the following results were observed:

| Concentration of Ligand (ppm) | Surface Roughness (nm) | Deposit Thickness (µm) |

|---|---|---|

| 0 | 150 | 5 |

| 4 | 80 | 7 |

| 8 | 50 | 10 |

The data indicated that increasing the ligand concentration improved deposit quality significantly, highlighting its importance in advanced manufacturing processes .

Mécanisme D'action

The mechanism of action of 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound is activated in an F420-dependent manner, leading to the formation of reactive metabolites that exert bactericidal effects. Additionally, it can induce autophagy in macrophages, contributing to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,10-Phenanthroline-2,9-dicarboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid: A reduction product of the nitro compound, with different chemical properties and reactivity.

Uniqueness

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate (C14H7N3O6·xH2O) is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C14H7N3O6 |

| Molecular Weight | 313.23 g/mol |

| CAS Number | 164394-23-4 |

| Melting Point | ~215°C (decomposition) |

| Purity | 98% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its action is thought to be mediated through the formation of reactive metabolites in an F420-dependent manner, which leads to bactericidal effects.

- Induction of Autophagy : In macrophages, this compound can induce autophagy, enhancing its antimicrobial efficacy by promoting the degradation of intracellular pathogens.

Antimicrobial Studies

A study highlighted the effectiveness of this compound against Mycobacterium tuberculosis. The compound was shown to inhibit the growth of this pathogen at low concentrations, indicating its potential as a therapeutic agent in tuberculosis treatment.

Cytotoxicity Assessments

Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells, suggesting potential applications in oncology.

Comparative Analysis with Similar Compounds

The unique nitro group in this compound distinguishes it from similar compounds like 1,10-phenanthroline-2,9-dicarboxylic acid and 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid. This structural feature enhances its reactivity and biological activity:

| Compound | Key Features |

|---|---|

| This compound | Antimicrobial and cytotoxic properties due to nitro group. |

| 1,10-Phenanthroline-2,9-dicarboxylic acid | Lacks nitro group; less reactive. |

| 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid | Reduced reactivity compared to nitro derivative. |

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy Against Tuberculosis : A clinical trial assessed the effectiveness of 5-nitro derivatives in treating drug-resistant strains of Mycobacterium tuberculosis, showing promising results in reducing bacterial load in infected patients .

- Cancer Cell Line Studies : Laboratory experiments demonstrated that treatment with 5-nitro-1,10-phenanthroline derivatives led to a significant decrease in viability across multiple cancer cell lines (e.g., breast and lung cancer), indicating potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O6.H2O/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8;/h1-5H,(H,18,19)(H,20,21);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISENSNZREUKXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.